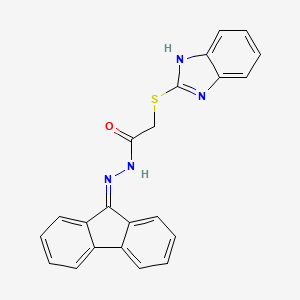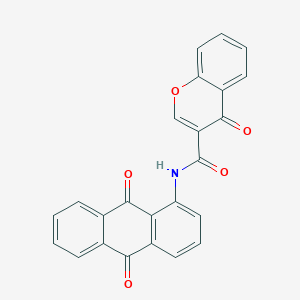
3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a benzenesulfonyl group and a chlorophenyl group in this compound adds to its chemical complexity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with benzenesulfonamide in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The thiazolidine ring can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzenesulfonyl)-2-phenyl-1,3-thiazolidine: Lacks the chlorophenyl group, which may affect its biological activity.
3-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine: Has a different position of the chlorine atom, which can influence its chemical properties.
3-(Benzenesulfonyl)-2-(2-bromophenyl)-1,3-thiazolidine: Contains a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
3-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and chlorophenyl groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H14ClNO2S2 |
|---|---|
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C15H14ClNO2S2/c16-14-9-5-4-8-13(14)15-17(10-11-20-15)21(18,19)12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
Clave InChI |
QOYUKEGWXZWHPR-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)


![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)

![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661779.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)
